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Compound of Interest

Compound Name: JNJ-7925476 hydrochloride

Cat. No.: B1673075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical administration and dosage of

JNJ-7925476 hydrochloride, a potent triple monoamine reuptake inhibitor. The information is

compiled from published preclinical data. JNJ-79254al research and was never marketed for

clinical use.

Mechanism of Action
JNJ-7925476 is a triple reuptake inhibitor that blocks the serotonin transporter (SERT),

norepinephrine transporter (NET), and dopamine transporter (DAT).[1] This inhibition leads to

an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in

the central nervous system, which is the basis for its potential antidepressant effects.[1]
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Caption: Mechanism of action of JNJ-7925476.

Data Presentation
The following tables summarize the quantitative data available for JNJ-7925476 from in vitro

and in vivo preclinical studies.

Table 1: In Vitro Transporter Binding Affinity

Transporter Ki (nM)

Serotonin Transporter (SERT) 0.9

Norepinephrine Transporter (NET) 17

Dopamine Transporter (DAT) 5.2

Data from Aluisio et al., 2008.[1]
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Table 2: In Vivo Transporter Occupancy in Rat Brain

Transporter Administration Route ED50 (mg/kg)

Serotonin Transporter
(SERT)

Subcutaneous (s.c.) 0.18

Norepinephrine Transporter

(NET)
Subcutaneous (s.c.) 0.09

Dopamine Transporter (DAT) Subcutaneous (s.c.) 2.4

Data from Aluisio et al., 2008.[1]

Table 3: In Vivo Behavioral Efficacy in Mice

Test Administration Route ED50 (mg/kg)

Tail Suspension Test Intraperitoneal (i.p.) 0.3

Data from Aluisio et al., 2008.[1]

Table 4: Preclinical Administration and Dosage Summary

Species
Administration
Route

Dose Range Observed Effect

Rat
Subcutaneous
(s.c.)

0.1 - 10 mg/kg

Dose-dependent
increase in
extracellular
serotonin,
norepinephrine,
and dopamine in
the cerebral cortex.
[1]
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| Mouse | Intraperitoneal (i.p.) | Not specified (ED50 = 0.3 mg/kg) | Potent antidepressant-like

activity in the tail suspension test.[1] |

Experimental Protocols
The following are representative protocols for the key experiments conducted to characterize

JNJ-7925476. These are based on standard methodologies and the information available from

the published abstract.

Protocol 1: In Vivo Microdialysis for Extracellular
Neurotransmitter Levels in Rats
Objective: To measure the effect of JNJ-7925476 on extracellular levels of serotonin,

norepinephrine, and dopamine in the rat brain.

Materials:

JNJ-7925476 hydrochloride

Vehicle (e.g., sterile saline or a solution containing DMSO, PEG300, and Tween 80)

Male Sprague-Dawley rats

Stereotaxic apparatus

Microdialysis probes

Perfusion pump

Artificial cerebrospinal fluid (aCSF)

Fraction collector

HPLC system with electrochemical detection (HPLC-ED)

Procedure:

Surgical Implantation of Microdialysis Probe:
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Anesthetize the rat and place it in a stereotaxic frame.

Surgically implant a guide cannula targeting the cerebral cortex.

Allow the animal to recover for several days post-surgery.

Microdialysis Experiment:

On the day of the experiment, insert a microdialysis probe through the guide cannula.

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least

60 minutes to establish a stable baseline.

Drug Administration:

Administer JNJ-7925476 hydrochloride subcutaneously at the desired doses (e.g., 0.1,

1, 10 mg/kg) or vehicle.

Sample Collection:

Continue to collect dialysate samples at the same regular intervals for a defined period

post-administration (e.g., 3-4 hours).

Neurotransmitter Analysis:

Analyze the dialysate samples for serotonin, norepinephrine, and dopamine

concentrations using a validated HPLC-ED method.

Express the results as a percentage change from the baseline neurotransmitter levels.

Protocol 2: Ex Vivo Autoradiography for Transporter
Occupancy in Rats
Objective: To determine the in vivo occupancy of SERT, NET, and DAT by JNJ-7925476 in the

rat brain.
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Materials:

JNJ-7925476 hydrochloride

Vehicle

Male Sprague-Dawley rats

Radioligands specific for each transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for

NET, [3H]WIN 35,428 for DAT)

Cryostat

Microscope slides

Phosphor imaging plates or film cassettes

Image analysis software

Procedure:

Drug Administration:

Administer JNJ-7925476 hydrochloride subcutaneously at a range of doses to different

groups of rats. A vehicle group serves as the control (0% occupancy).

Tissue Collection:

At a specified time after drug administration (e.g., 60 minutes), euthanize the rats and

rapidly extract the brains.

Flash-freeze the brains in isopentane cooled with dry ice.

Cryosectioning:

Section the frozen brains into thin coronal sections (e.g., 20 µm) using a cryostat.

Mount the sections onto microscope slides.
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Autoradiography:

Incubate the brain sections with a saturating concentration of the appropriate radioligand.

Wash the sections to remove unbound radioligand.

Appose the slides to phosphor imaging plates or autoradiographic film.

Image Analysis:

Quantify the specific binding of the radioligand in brain regions rich in the target

transporter.

Calculate the percent occupancy for each dose by comparing the specific binding in the

drug-treated animals to the vehicle-treated animals.

Determine the ED50 value from the dose-response curve.

Protocol 3: Mouse Tail Suspension Test
Objective: To assess the antidepressant-like activity of JNJ-7925476.

Materials:

JNJ-7925476 hydrochloride

Vehicle

Male C57BL/6 mice

Tail suspension apparatus

Adhesive tape

Video recording and analysis system

Procedure:

Drug Administration:
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Administer JNJ-7925476 hydrochloride intraperitoneally at various doses to different

groups of mice. A vehicle group serves as the control.

Allow for a pre-treatment period (e.g., 30-60 minutes) before testing.

Test Procedure:

Suspend each mouse individually by its tail from a horizontal bar using adhesive tape. The

mouse should be in a position where it cannot escape or hold onto any surfaces.

The total duration of the test is typically 6 minutes.

Data Acquisition:

Record the behavior of each mouse using a video camera.

An observer, blind to the treatment conditions, or an automated system scores the total

time the mouse remains immobile during the test period (typically the last 4 minutes of the

6-minute test).

Data Analysis:

Compare the immobility time of the drug-treated groups to the vehicle-treated group. A

significant reduction in immobility time is indicative of antidepressant-like activity.

Calculate the ED50 from the dose-response data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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